molecular formula C8H13F2N B2850061 8-(Difluoromethyl)-6-azaspiro[3.4]octane CAS No. 2386184-03-6

8-(Difluoromethyl)-6-azaspiro[3.4]octane

Cat. No. B2850061
CAS RN: 2386184-03-6
M. Wt: 161.196
InChI Key: MPQHLIKJBVMKLQ-UHFFFAOYSA-N
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Description

“8-(Difluoromethyl)-6-azaspiro[3.4]octane” is a chemical compound that is part of a broader field of research that has benefited from the invention of multiple difluoromethylation reagents . It is also known as “tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” with a molecular formula of C12H20F2N2O2 and a molecular weight of 262.3 .


Synthesis Analysis

The synthesis of “8-(Difluoromethyl)-6-azaspiro[3.4]octane” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “8-(Difluoromethyl)-6-azaspiro[3.4]octane” is characterized by a difluoromethyl group attached to an azaspiro[3.4]octane ring . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .


Chemical Reactions Analysis

The chemical reactions involving “8-(Difluoromethyl)-6-azaspiro[3.4]octane” are part of the broader field of difluoromethylation processes . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

4-Difluoromethyl Pyrazole

Overview: The 4-difluoromethyl pyrazole offers intriguing properties for medicinal chemistry, agrochemicals, and materials science:

Influence of the Difluoromethyl Group:

For more in-depth information, you can explore the following references:

Future Directions

The future directions in the research of “8-(Difluoromethyl)-6-azaspiro[3.4]octane” and related compounds involve the development of novel non-ozone depleting difluorocarbene reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

8-(difluoromethyl)-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHLIKJBVMKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethyl)-6-azaspiro[3.4]octane

CAS RN

2386184-03-6
Record name 8-(difluoromethyl)-6-azaspiro[3.4]octane
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